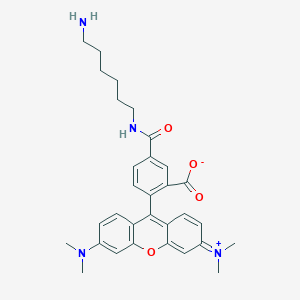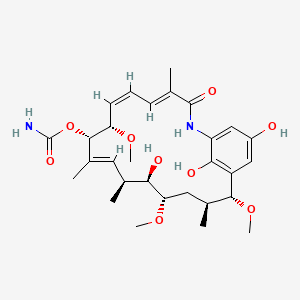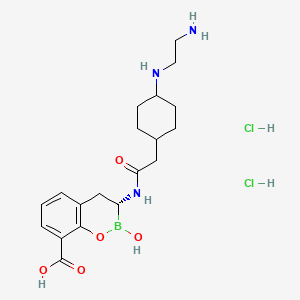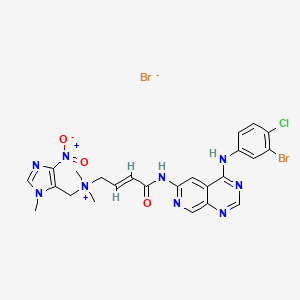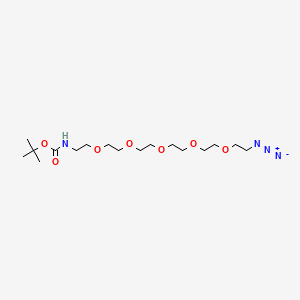
叔丁氧羰基-N-酰胺-聚乙二醇5-叠氮化物
描述
T-boc-N-amido-PEG5-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-boc-N-amido-PEG5-Azide is C17H34N4O7 . It has a molecular weight of 406.5 g/mol . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
T-boc-N-amido-PEG5-Azide has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 20 . The exact mass is 406.24274944 g/mol . The topological polar surface area is 98.8 Ų . The heavy atom count is 28 .科学研究应用
PROTAC 连接体
叔丁氧羰基-N-酰胺-聚乙二醇5-叠氮化物是一种基于聚乙二醇 (PEG) 的 PROTAC 连接体 {svg_1}. PROTAC,即蛋白水解靶向嵌合体,是一类通过招募 E3 泛素连接酶来标记特定蛋白以进行降解的药物 {svg_2}. 这种应用允许对特定蛋白质进行靶向降解,这在各种研究和治疗环境中可能很有用 {svg_3}.
点击化学
叔丁氧羰基-N-酰胺-聚乙二醇5-叠氮化物可以通过点击化学与炔烃、BCN、DBCO 反应 {svg_4}. 点击化学是一种以其效率和特异性为特征的化学反应类型 {svg_5}. 这使其成为各种科学研究应用中的一种宝贵工具,包括药物发现和生物系统研究 {svg_6}.
脱保护形成游离胺
叔丁氧羰基-N-酰胺-聚乙二醇5-叠氮化物中的 Boc 基团可以在温和的酸性条件下脱保护,形成游离胺 {svg_7}. 这允许进行进一步的化学反应,扩展了潜在应用的范围 {svg_8}.
抗体药物偶联物
叔丁氧羰基-N-酰胺-聚乙二醇5-叠氮化物可以合成地整合到抗体药物偶联物中 {svg_9}. 抗体药物偶联物是一种靶向疗法,将抗体与药物结合,允许药物靶向递送到特定细胞 {svg_10}.
靶向蛋白质降解
如 PROTAC 连接体应用中所述,叔丁氧羰基-N-酰胺-聚乙二醇5-叠氮化物可用于合成蛋白水解靶向嵌合体 (PROTAC) 分子,用于靶向蛋白质降解 {svg_11}. 这种应用在药物发现领域尤为重要,在那里,选择性降解特定蛋白质的能力可用于开发新的治疗方法 {svg_12}.
PEG 化
叔丁氧羰基-N-酰胺-聚乙二醇5-叠氮化物是一种 PEG 衍生物,这意味着它可用于 PEG 化 {svg_13}. PEG 化是将聚乙二醇 (PEG) 连接到另一个分子(通常是药物或治疗性蛋白质)的过程 {svg_14}. 这可以改善药物或蛋白质的溶解度、稳定性和安全性,并可以降低其免疫原性 {svg_15}.
作用机制
Target of Action
t-boc-N-amido-PEG5-Azide is a PEG derivative that contains an azide group and a Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making t-boc-N-amido-PEG5-Azide a versatile linker in bioconjugation, drug delivery, and materials science .
Mode of Action
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to form a stable connection between two entities, such as a drug and a carrier molecule . The Boc group can be deprotected under mild acidic conditions to form a free amine , which can further react with other functional groups.
Biochemical Pathways
The exact biochemical pathways affected by t-boc-N-amido-PEG5-Azide depend on the entities it is linked toThe formation of a stable triazole linkage can influence the properties and behaviors of the conjugated entities, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of t-boc-N-amido-PEG5-Azide are largely determined by the entities it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which can enhance its distribution and excretion in the body. The compound’s ADME properties and their impact on bioavailability would need to be studied in the context of specific applications.
Result of Action
The molecular and cellular effects of t-boc-N-amido-PEG5-Azide’s action are primarily the formation of stable triazole linkages . This can result in the creation of new entities with altered properties and functions. For example, in drug delivery, the compound can link a drug to a carrier molecule, potentially enhancing the drug’s stability, solubility, and targeted delivery .
Action Environment
The action of t-boc-N-amido-PEG5-Azide can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction can be affected by the concentration of the reactants, temperature, and pH . Furthermore, the stability of the compound and its conjugates may vary under different storage conditions .
未来方向
T-boc-N-amido-PEG5-Azide is a promising compound in the field of drug delivery due to its ability to increase solubility in aqueous media . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage, which is useful in the synthesis of various compounds .
生化分析
Biochemical Properties
t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of action of t-boc-N-amido-PEG5-Azide is largely dependent on its interactions with other biomolecules via Click Chemistry. It forms a stable triazole linkage with alkyne, BCN, DBCO . The Boc group can be deprotected under mild acidic conditions to form the free amine .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVVYQUZJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




